molecular formula C18H18ClNO5 B4301271 3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

Cat. No.: B4301271
M. Wt: 363.8 g/mol
InChI Key: VYMFHCUGIWPYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a chlorophenyl group, a methoxyphenoxy group, and an acylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorophenyl, can be synthesized through the chlorination of benzene.

    Introduction of the Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 2-methoxyphenol and an appropriate leaving group.

    Acylation Reaction: The acylation of the intermediate with acetic anhydride or acetyl chloride introduces the acylamino group.

    Final Coupling and Acid Formation: The final step involves coupling the intermediates and forming the propanoic acid backbone through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acylamino moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-{[(2-hydroxyphenoxy)acetyl]amino}propanoic acid
  • 3-(4-bromophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid
  • 3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}butanoic acid

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid may exhibit unique properties due to the specific arrangement of its functional groups. These properties could include distinct reactivity patterns, biological activity, or physical characteristics.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-24-15-4-2-3-5-16(15)25-11-17(21)20-14(10-18(22)23)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMFHCUGIWPYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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